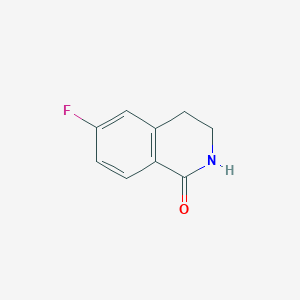

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Übersicht

Beschreibung

The compound of interest, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines but with a different structure of nitrogen within the ring. The presence of fluorine in such compounds often affects their chemical properties and biological activities, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of related fluorinated isoquinoline compounds has been explored in various studies. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline was achieved through a directed ortho-lithiation reaction, which is a key intermediate for further transformations . Similarly, the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines was developed through a one-step procedure involving 1,3-dipolar cycloaddition . These methods highlight the potential pathways that could be adapted for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

Molecular Structure Analysis

The molecular structure of fluorinated isoquinoline derivatives has been a subject of interest due to the influence of fluorine on the compound's properties. For example, the study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives showed how "organic fluorine" can influence crystal packing . This suggests that the fluorine atom in 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one could similarly affect its molecular interactions and stability.

Chemical Reactions Analysis

Fluorinated isoquinolines participate in various chemical reactions. The presence of the fluorine atom can lead to unique reactivity patterns, such as fluorine–amine exchange reactions . Additionally, the synthesis of flumequine, a related antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, involves several steps, including resolution of intermediates and determination of enantiomeric excesses . These reactions provide insights into the types of chemical transformations that 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoquinolines are influenced by the presence of the fluorine atom. For instance, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence and high stability against light and heat, which are valuable characteristics for biomedical applications . The antibacterial activities of various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including those with a fluorine substituent, have been studied, demonstrating significant activities against Gram-positive and Gram-negative bacteria . These properties are relevant when considering the potential applications of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one in various fields.

Wissenschaftliche Forschungsanwendungen

cGMP Production of Radiopharmaceutical [18 F]MK-6240 for PET Imaging

: This study discusses the automated radiosynthesis of [18 F]MK-6240, a novel and selective radiopharmaceutical used in Positron Emission Tomography (PET) for detecting human neurofibrillary tangles made of aggregated tau protein. The process adheres to Good Manufacturing Practices and has been validated for human PET studies, fulfilling all regulatory requirements for a PET radiopharmaceutical. This method can be easily adopted for widespread clinical research use, marking a significant advancement in the field of PET imaging and diagnostics (Collier et al., 2017).

Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Synthesis and Fluorescence Studies of Novel Fluorophores

: This research presents the design, synthesis, and characterization of novel fluorophores with potential applications in biological and chemical sensors. The study examines the fluorescence of these compounds in various solvents and highlights their use in labeling nucleosides and oligodeoxyribonucleotides, indicating a higher hybridization affinity and fluorescence signals when attached to oligodeoxyribonucleotides (Singh & Singh, 2007).

Chemical Synthesis and Structural Analysis

Synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone

: The paper outlines a three-step chemical synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline, involving specific reactions and conditions to achieve a final overall yield of 47.6%. The compound's structure was confirmed using NMR and MS techniques (Huang Wei-yi, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYARJVVFMRVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443942 | |

| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

CAS RN |

214045-84-8 | |

| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

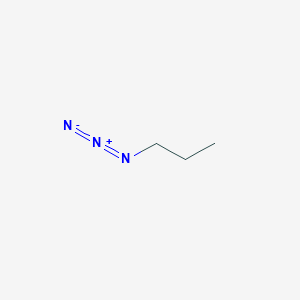

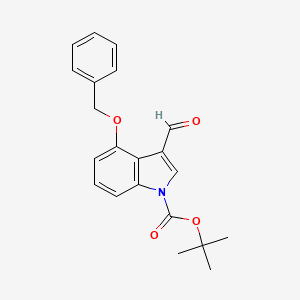

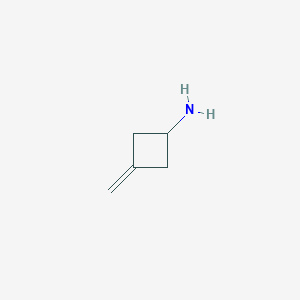

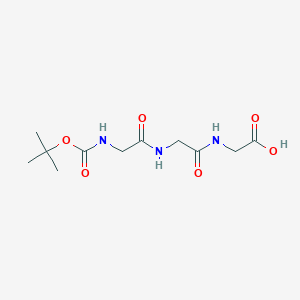

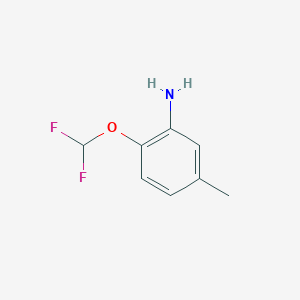

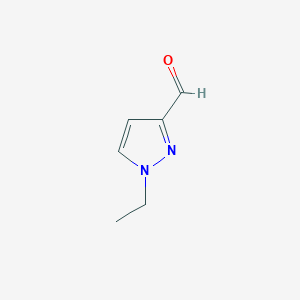

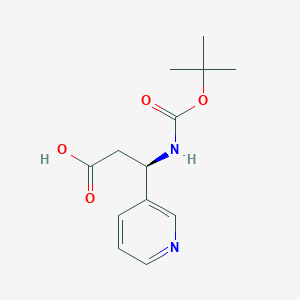

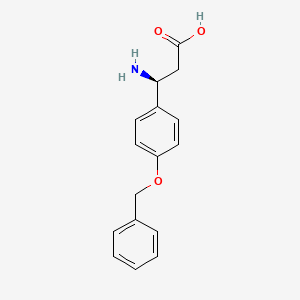

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.